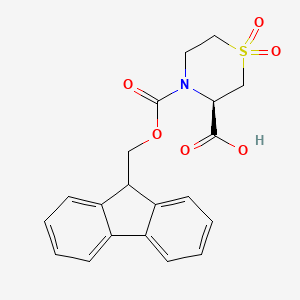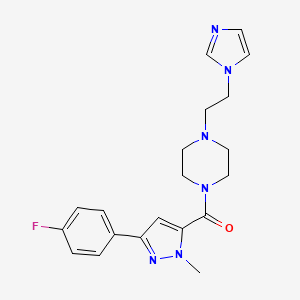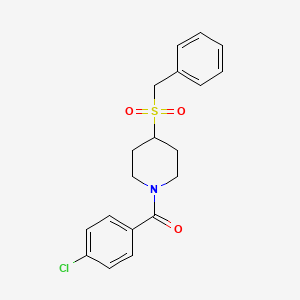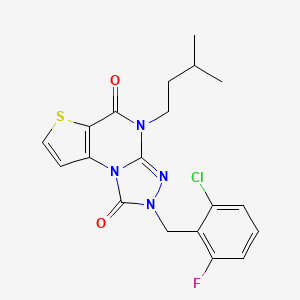![molecular formula C25H29N3O4S B2942891 9-((4-(3,5-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946361-60-0](/img/structure/B2942891.png)
9-((4-(3,5-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a quinoline group, which is often found in antimalarial drugs . The presence of a sulfonyl group suggests that the compound might have some kind of biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the number of rings and functional groups present. The piperazine ring and the quinoline group are likely to contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. Without more specific information, it’s hard to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Anticoagulant Applications
One application of related compounds involves their use as anticoagulants in patients undergoing hemodialysis. A study by Matsuo et al. (1986) evaluated MD 805, a compound with structural similarities, for its effects on platelet activation compared to heparin. MD 805 showed a stable antithrombin effect without marked interindividual differences in coagulation time, suggesting its utility in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo, T., Nakao, K., Yamada, T., & Matsuo, O., 1986).
Oncology Applications
In oncology, Liu et al. (2017) characterized the metabolism and excretion of venetoclax, a B-cell lymphoma-2 (Bcl-2) inhibitor, in humans. The study detailed the hepatic metabolism and identified major metabolites, contributing to our understanding of the drug's pharmacokinetics in treating hematologic malignancies (Liu, H., Michmerhuizen, M. J., Lao, Y., Wan, K. X., Salem, A., Sawicki, J., Serby, M. D., Vaidyanathan, S., Wong, S., Agarwal, S., Dunbar, M., Sydor, J., de Morais, S. M., & Lee, A. J., 2017).
Neuropharmacological Applications
Marenco et al. (2002) explored the use of L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a sole agent in the treatment of schizophrenia in a small patient series. This study, although limited in scope, aimed to assess the therapeutic potential of CX516 in cognitive improvement and psychosis without observing dramatic effects (Marenco, S., Egan, M., Goldberg, T., Knable, M., McClure, R., Winterer, G., & Weinberger, D., 2002).
Antipsychotic Research
ST2472, another compound with a similar complex structure, was investigated by Lombardo et al. (2009) for its antipsychotic potential in the prepulse inhibition (PPI) test. This research highlighted ST2472's capacity to antagonize effects induced by apomorphine and MK801, suggesting its potential as a novel antipsychotic agent (Lombardo, K., Stasi, M., & Borsini, F., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-17-12-18(2)14-21(13-17)25(30)26-8-10-27(11-9-26)33(31,32)22-15-19-4-3-7-28-23(29)6-5-20(16-22)24(19)28/h12-16H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVRMSXBFMZPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(ethylthio)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2942809.png)
![N-benzyl-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2942810.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2942812.png)


![N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2942819.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2942822.png)

![2-bromo-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2942828.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide](/img/structure/B2942829.png)

![Methyl 2-[1-adamantylcarbamoyl(methyl)amino]acetate](/img/structure/B2942831.png)